molecular formula C16H13N3O2 B11848468 6-Anilino-2,3-dimethylquinoxaline-5,8-dione CAS No. 7706-42-5

6-Anilino-2,3-dimethylquinoxaline-5,8-dione

Cat. No.: B11848468
CAS No.: 7706-42-5
M. Wt: 279.29 g/mol
InChI Key: PBYOWVPBMXXWMI-UHFFFAOYSA-N
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Description

6-Anilino-2,3-dimethylquinoxaline-5,8-dione is a quinoxaline derivative characterized by a fused bicyclic aromatic system with two ketone groups at positions 5 and 7. The quinoxaline core is substituted with methyl groups at positions 2 and 3 and an anilino (phenylamino) group at position 8. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in anticancer and antimicrobial research .

Properties

CAS No.

7706-42-5

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

6-anilino-2,3-dimethylquinoxaline-5,8-dione

InChI

InChI=1S/C16H13N3O2/c1-9-10(2)18-15-14(17-9)13(20)8-12(16(15)21)19-11-6-4-3-5-7-11/h3-8,19H,1-2H3

InChI Key

PBYOWVPBMXXWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-6-(phenylamino)quinoxaline-5,8-dione typically involves the condensation of appropriate aromatic amines with quinoxaline derivatives. One common method includes the reaction of 2,3-dimethylquinoxaline-5,8-dione with aniline under acidic conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(phenylamino)quinoxaline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6-(phenylamino)quinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of d-amino acid oxidase (DAAO), an enzyme involved in the metabolism of amino acids . By binding to the active site of DAAO, the compound prevents the enzyme from catalyzing its substrate, leading to an accumulation of d-amino acids, which can have various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 6-Anilino-2,3-dimethylquinoxaline-5,8-dione with structurally related quinoxaline and quinoline derivatives:

Compound Name Substituents Key Structural Features Biological Activity References
This compound 2,3-dimethyl; 6-anilino Quinoxaline core with electron-donating methyl and anilino groups Potential anticancer/antimicrobial (inferred)
6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione 2,3-dimethyl; 6-amino; 7-chloro Chloro substituent enhances electrophilicity Cytotoxicity studies
6-(Diethylamino)quinoxaline-5,8-dione 6-diethylamino Bulkier amino group improves lipophilicity Not reported; used in synthetic chemistry
6-Anilinoquinoline-5,8-quinone (LY83583) 6-anilino Quinoline core with quinone moieties Inhibitor of soluble guanylyl cyclase
6-Bromo-isoquinoline-5,8-dione 6-bromo Isoquinoline system with bromo substituent Cytotoxic against cancer cell lines

Substituent Effects on Reactivity and Bioactivity

  • Halogen Substituents: Chloro or bromo groups (e.g., in 6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione) increase electrophilicity, promoting covalent interactions with biological targets .
  • Bulkier Amines: Diethylamino groups (as in 6-(Diethylamino)quinoxaline-5,8-dione) may reduce solubility but improve membrane permeability .

Research Findings and Gaps

  • Key Advances: Functionalization at position 6 of quinoxaline/quinoline-diones is a viable strategy for tuning bioactivity . Anticancer activity correlates with the presence of electron-withdrawing groups (e.g., bromo, chloro) and planar aromatic systems .
  • Unresolved Questions: The exact synthesis route and pharmacological profile of this compound require further elucidation. Comparative studies on quinoxaline vs.

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